molecular formula C15H12ClN3 B12222894 N-benzyl-4-chlorophthalazin-1-amine

N-benzyl-4-chlorophthalazin-1-amine

Cat. No.: B12222894
M. Wt: 269.73 g/mol
InChI Key: SPVAQTODVZCKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Phthalazine (B143731) Core in Heterocyclic Chemistry

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in organic chemistry. solubilityofthings.com Its aromatic nature leads to extensive resonance stabilization, which in turn dictates its chemical properties and reactivity. solubilityofthings.com Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field. youtube.com Phthalazine and its derivatives are versatile intermediates in the synthesis of a wide range of organic molecules, including dyes. solubilityofthings.com

The synthesis of the phthalazine skeleton can be achieved through various methods, a common one being the reaction of phthalic anhydride (B1165640) with hydrazine (B178648). solubilityofthings.comrsc.org This highlights the adaptability of heterocyclic chemistry in constructing complex molecular frameworks. solubilityofthings.com The presence of the nitrogen atoms in the phthalazine ring system influences its chemical behavior, often making it a target for both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present. youtube.com

Overview of Academic Research Perspectives on N-benzyl-4-chlorophthalazin-1-amine

Academic research on this compound, while not as extensive as for some other phthalazine derivatives, has provided valuable insights into its structure and potential reactivity. The molecule combines the phthalazine core with a benzyl (B1604629) group and a chlorine atom. The chlorine at the 4-position and the benzylamino group at the 1-position are expected to significantly influence the electron distribution and, consequently, the chemical reactivity of the phthalazine ring.

The synthesis of related N-benzyl substituted nitrogen heterocycles often involves a multi-step process. For instance, the synthesis of N-benzyl-4-methylbenzenesulfonamides proceeds via the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation. nsf.gov A similar strategic approach could be envisioned for the synthesis of this compound, likely starting from a suitable 1,4-dichlorophthalazine (B42487) precursor.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core Structure Phthalazine
Substituent at C1 N-benzylamine
Substituent at C4 Chlorine
Molecular Formula C15H12ClN3
IUPAC Name This compound

Scope and Objectives for Advanced Research on this compound

Future research on this compound could be directed towards several key areas to expand its scientific understanding. A primary objective would be the development and optimization of its synthetic route. One-pot strategies, which have been successfully employed for the synthesis of other phthalazine derivatives, could offer an efficient and atom-economical approach. organic-chemistry.org

A thorough investigation of its chemical reactivity is another crucial area. This would involve exploring its behavior in various organic reactions, such as nucleophilic aromatic substitution at the chlorinated position, and reactions involving the N-benzylamino group. Understanding its reactivity profile would enable its use as a building block for the synthesis of more complex molecules.

Furthermore, detailed spectroscopic and crystallographic analysis would provide definitive information about its three-dimensional structure. X-ray crystallography, for example, could reveal precise bond lengths and angles, as well as intermolecular interactions in the solid state. nsf.gov This structural data is invaluable for understanding its physical and chemical properties.

Finally, exploring the potential of this compound as a ligand in coordination chemistry or as a scaffold for the development of novel functional materials could open up new avenues of research. The nitrogen atoms of the phthalazine ring and the amine substituent offer potential coordination sites for metal ions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

N-benzyl-4-chlorophthalazin-1-amine

InChI

InChI=1S/C15H12ClN3/c16-14-12-8-4-5-9-13(12)15(19-18-14)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)

InChI Key

SPVAQTODVZCKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Analysis of N Benzyl 4 Chlorophthalazin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for N-benzyl-4-chlorophthalazin-1-amine is not available in the reviewed literature. The following sections are based on general principles and data from analogous structures.

Detailed experimental ¹H NMR data for this compound is not currently published.

Specific experimental ¹³C NMR data for this compound has not been reported in the available literature.

There are no published studies detailing the two-dimensional NMR analysis of this compound.

Vibrational Spectroscopy

Specific experimental vibrational spectroscopy data for this compound is not available in the reviewed literature.

Detailed experimental FTIR data for this compound is not currently published.

Specific experimental Raman spectroscopy data for this compound has not been reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for compounds that are thermally stable and volatile. For this compound, derivatization may be necessary to increase its volatility and prevent thermal degradation during analysis. The process involves chemically modifying the amine group to make the molecule more amenable to GC analysis.

Upon injection, the compound is vaporized and separated from other components as it travels through the GC column. As the isolated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M⁺) and its characteristic fragment ions are detected.

The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the benzyl (B1604629) group and fragmentation of the phthalazine (B143731) core. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 1: Hypothetical GC/MS Fragmentation Data for this compound

Fragment IonProposed StructureKey Fragmentation Pathway
[M]⁺C₁₅H₁₂ClN₃⁺Molecular Ion
[M-C₇H₇]⁺C₈H₅ClN₃⁺Loss of benzyl radical
C₇H₇⁺Tropylium ionCleavage of the benzylic C-N bond
C₈H₄ClN₂⁺Chlorophthalazine cationFragmentation of the aminophthalazine ring

Note: This table represents a theoretical fragmentation pattern as specific experimental GC/MS data for this compound is not widely available in published literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of less volatile or thermally labile compounds, making it highly suitable for molecules like this compound without the need for derivatization. The compound is first separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates a protonated molecule, [M+H]⁺, in the positive ion mode. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be employed to further elucidate the structure by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This provides detailed structural information and enhances selectivity.

Table 2: Predicted LC-MS/MS Analysis Parameters and Ions for this compound

ParameterDescription
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)C₁₅H₁₃ClN₃⁺
Product Ion 1C₈H₆ClN₃⁺
Product Ion 2C₇H₇⁺
Monitoring ModeMultiple Reaction Monitoring (MRM) for quantification

X-ray Crystallography for Single-Crystal Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the crystal lattice.

This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown. While specific crystallographic data for this compound is not publicly available, the analysis would yield the parameters outlined in the table below.

Table 3: Key Parameters Determined by Single-Crystal X-ray Diffraction

ParameterInformation Provided
Crystal SystemThe geometric category of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations applicable to the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each non-hydrogen atom in the unit cell.
Bond Lengths and AnglesThe exact distances and angles between atoms in the molecule.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Microanalytical Techniques for Elemental Composition Validation

Elemental analysis, or microanalysis, is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. It serves as a crucial check for the purity of a sample and to verify its empirical and molecular formula. For an organic compound like this compound, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. For a sample to be considered pure, the experimental values must fall within a narrow margin of the calculated values, typically ±0.4%. nih.gov

Table 4: Elemental Analysis Data for this compound

ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C₁₅H₁₂ClN₃66.79To be determined experimentally
Hydrogen (H)C₁₅H₁₂ClN₃4.48To be determined experimentally
Nitrogen (N)C₁₅H₁₂ClN₃15.58To be determined experimentally
Chlorine (Cl)C₁₅H₁₂ClN₃13.15To be determined experimentally

Chemical Reactivity and Derivatization Strategies of N Benzyl 4 Chlorophthalazin 1 Amine

Reactions at the Amine Moiety (e.g., N-Acylation, N-Alkylation)

The secondary amine group in N-benzyl-4-chlorophthalazin-1-amine is a key handle for introducing structural diversity. As a nucleophile, it can readily participate in reactions with various electrophiles.

N-Alkylation: Further alkylation of the secondary amine can be achieved, for instance, through nucleophilic substitution with alkyl halides. The reactivity is analogous to the benzylation of other amines and amides, such as sulfonamides or ethanolamines, which can be accomplished using benzyl (B1604629) halides under basic conditions. vulcanchem.comgoogle.com For this compound, this would lead to the formation of a tertiary amine. The reaction typically proceeds by treating the amine with an alkylating agent (e.g., an alkyl or benzyl halide) in the presence of a base like sodium carbonate or sodium hydroxide (B78521) in a suitable solvent.

N-Acylation: The amine moiety can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is a standard method for modifying amine functionalities and can be used to attach a wide variety of substituents to the phthalazine (B143731) core, further diversifying the molecular structure for various applications.

These reactions at the amine position are fundamental for expanding the library of derivatives based on the this compound scaffold.

Nucleophilic Aromatic Substitution on the Chlorinated Phthalazine Ring

The chlorine atom at the 4-position of the phthalazine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring facilitates the attack of nucleophiles at this position, leading to the displacement of the chloride ion. drugbank.comrsc.orglumenlearning.com

This reactivity has been demonstrated in the synthesis of various 1,4-disubstituted phthalazine derivatives. For example, the structurally similar compound 4-benzyl-1-chlorophthalazine readily reacts with a range of amine nucleophiles, including aminophenols, aminoacetophenones, and aminobenzoic acid, to yield the corresponding 4-substituted amino derivatives. rsc.org This highlights a robust method for introducing diverse functional groups at the C4-position of the phthalazine core. The reaction typically involves heating the chlorophthalazine with the nucleophile in a suitable solvent, sometimes under fusion conditions for less reactive amines. rsc.org

Table 1: Examples of Nucleophilic Aromatic Substitution on a 4-Benzyl-1-chlorophthalazine Core rsc.org
NucleophileResulting C4-SubstituentReaction Conditions
Aminophenols-NH-Ar-OHReflux
Aminoacetophenones-NH-Ar-C(O)CH₃Reflux
p-Aminobenzoic acid-NH-Ar-COOHReflux
p-Phenylenediamine-NH-Ar-NH₂Fusion
Ammonium thiocyanate-SCN (Thiocyanate)Reflux

Reduction Reactions of the Phthalazine System

The phthalazine ring system can undergo reduction under various conditions. While specific studies on this compound are not detailed, the reactivity of the parent phthalazine heterocycle provides insight into potential transformations.

Catalytic Hydrogenation: Aromatic heterocyclic systems can be reduced via catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel under hydrogen pressure. nih.gov For instance, hydrogenation of phthalimide, a related structure, over a palladium-carbon catalyst in the presence of an acid promoter yields isoindolin-1-one. wikipedia.org This suggests that the phthalazine ring in this compound could potentially be partially or fully hydrogenated to yield tetrahydrophthalazine derivatives, depending on the reaction conditions. nih.govrsc.org

Chemical Reduction: Strong reducing agents can also be employed. The parent phthalazine molecule can be reduced with zinc and hydrochloric acid, leading to the cleavage of the N-N bond and formation of orthoxylylene diamine. google.com Another method involves using phosphorus with hydroiodic acid to reduce chlorophthalazine. google.com These harsh conditions might also affect other functional groups in the target molecule, such as the benzyl amine, requiring careful selection of reagents.

Synthesis of Novel Phthalazine Derivatives and Conjugates

The dual reactivity of this compound enables its use in the synthesis of more complex derivatives and conjugates.

The secondary amine of this compound can be converted into an N,N,N'-trisubstituted urea (B33335). This transformation is a common strategy in medicinal chemistry to introduce functionalities capable of forming key hydrogen bonds with biological targets. General methods for urea synthesis from amines include:

Reaction with Isocyanates: Direct reaction with a suitable isocyanate (R-N=C=O) would yield the desired urea derivative.

Reaction with Phosgene (B1210022) Equivalents: A two-step approach involving reaction with a phosgene equivalent followed by an amine can be used. mdpi.com

Reaction with Potassium Isocyanate: A simple and efficient method involves the nucleophilic addition of the amine to potassium isocyanate, often in water or other suitable solvents, to form the urea. vulcanchem.com

Table 2: General Methods for N-Substituted Urea Synthesis from Amines
ReagentDescriptionReference
Isocyanates (R-NCO)Direct addition of the amine to the isocyanate. mdpi.com
Potassium Isocyanate (KOCN)Nucleophilic addition of the amine to the isocyanate salt, often in aqueous or organic solvents. vulcanchem.com
4-Nitrophenyl-N-benzylcarbamateA two-step method involving reaction with the carbamate (B1207046) followed by hydrogenolysis to yield a monosubstituted urea. This specific reagent is for primary ureas but illustrates the carbamate approach. nih.gov

The functional groups of this compound allow for its incorporation into larger molecular frameworks like peptides and hydrazones.

Peptide Scaffolds: The amine functionality allows the molecule to be potentially integrated into peptide chains as a non-standard amino acid analogue. The benzyl group is a common protecting group in peptide synthesis, though its stability and potential for side reactions under certain deprotection conditions must be considered. The phthalazine portion would introduce a rigid, aromatic, and heterocyclic element into the peptide backbone or as a side chain, significantly altering its conformation and properties.

Hydrazone Scaffolds: Hydrazones, which contain the R₁R₂C=NNR₃R₄ structure, are known for their diverse biological activities. While the target compound is not a hydrazine (B178648) itself, it can be derivatized to form one. A plausible synthetic route involves a two-step process. First, the chlorine at the C4 position can be substituted by hydrazine hydrate (B1144303) (H₂N-NH₂). This reaction is known for chlorophthalazines, yielding a hydrazinylphthalazine intermediate. drugbank.com This intermediate can then be reacted with various aldehydes or ketones to form a diverse library of hydrazone derivatives. rsc.org This strategy effectively combines the phthalazine core with the versatile hydrazone linkage.

This compound as a Versatile Synthetic Building Block

This compound stands out as a highly versatile synthetic intermediate. Its utility stems from the presence of two distinct and addressable reactive sites. The secondary amine at the 1-position allows for modifications such as N-alkylation and N-acylation, including the formation of ureas. vulcanchem.comgoogle.com Simultaneously, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of substituents. rsc.org This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting point for creating libraries of complex molecules for drug discovery and materials science. The phthalazine core itself is a privileged structure found in numerous pharmacologically active compounds, further enhancing the value of its derivatives. rsc.org

Biological Activity and Preclinical Investigations of N Benzyl 4 Chlorophthalazin 1 Amine and Its Analogs

In Vitro Antiproliferative and Cytotoxic Effects

Inhibition of Cancer Cell Line Proliferation (e.g., HCT-116 cells)

A series of glucopyranosyl-conjugated benzyl (B1604629) derivatives were synthesized and evaluated for their antiproliferative activity against the HCT-116 human colon cancer cell line. nih.gov Among the synthesized compounds, one derivative, compound 8d, demonstrated notable antiproliferative effects comparable to the well-known chemotherapy agent 5-fluorouracil (B62378) (5-FU). nih.gov This compound effectively inhibited the growth of HCT-116 cells in a dose-dependent manner. nih.gov

Live cell imaging analysis revealed that compound 8d significantly reduced the confluence of HCT-116 cells at various concentrations. nih.gov Furthermore, at a concentration of 10 µM, it completely halted the proliferation of these cancer cells for a minimum of 72 hours. nih.gov The potent inhibitory effect of compound 8d on HCT-116 cell growth was also confirmed through colony formation assays, which showed a dose-dependent reduction in colony formation after a 24-hour pretreatment with the compound. nih.gov

The cytotoxic effects of these compounds were also assessed against both HCT-116 cells and human embryonic kidney 293T cells, which served as a model for normal cells. nih.gov This allowed for the determination of a selectivity index. The results indicated that compound 8d possessed the best selectivity index within the series, highlighting its potential for targeted anti-cancer activity with reduced effects on non-cancerous cells. nih.gov

Table 1: Antiproliferative Activity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 Cells

Compound Concentration (µM) Inhibition of Proliferation Selectivity Index
Compound 8d Various Dose-dependent Best in series
Compound 8d 10 Complete inhibition for at least 72h Not specified
5-Fluorouracil Not specified Comparable to Compound 8d Not specified

This table is interactive. You can sort and filter the data by clicking on the column headers.

Apoptosis Induction Mechanisms

Further investigation into the antiproliferative mechanism of the promising glucopyranosyl-conjugated benzyl derivative, compound 8d, revealed that its anti-cancer effects are mediated through the induction of apoptosis, or programmed cell death. nih.gov This finding suggests that the compound actively triggers a cellular pathway that leads to the self-destruction of cancer cells. The induction of apoptosis is a key mechanism for many effective cancer therapies. nih.gov

Cell Cycle Modulation

While the direct modulation of the cell cycle by N-benzyl-4-chlorophthalazin-1-amine itself is not extensively detailed in the provided context, the broader class of phthalazine (B143731) derivatives has been studied for such effects. For instance, some nutraceutical compounds have been shown to exert anti-proliferative activity against HCT-116 cells without causing cell-cycle arrest. nih.gov This indicates that the mechanism of action for inhibiting cancer cell growth can vary among different chemical structures. The glucopyranosyl-conjugated benzyl derivative, compound 8d, demonstrated a potent and long-lasting antiproliferative effect in vitro, suggesting a significant impact on the cellular processes that govern cell division and survival. nih.gov

Enzyme and Receptor Inhibition Studies

Protein Kinase Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))

The disruption of the vascular endothelial growth factor (VEGF) signaling pathway is a recognized strategy in the development of anti-angiogenic agents for cancer treatment. nih.gov Several inhibitors of VEGFR2, a key receptor in this pathway, have received clinical approval. nih.gov Structural analysis of these inhibitors has revealed that certain functional groups overlap with the core structure of benzothiadiazines. nih.gov

In this context, a series of chlorinated benzothiadiazines have been identified as having anti-angiogenic properties. nih.gov Selected compounds from this series have demonstrated the ability to completely counteract VEGF-induced proliferation of endothelial cells by suppressing the phosphorylation of VEGFR2. nih.gov This inhibition of VEGFR2 phosphorylation is a critical step in blocking the downstream signaling that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov

Contextual Relevance in Phosphodiesterase (PDE) Inhibition Research

The phthalazine scaffold is a key structural feature in compounds designed as inhibitors of phosphodiesterases (PDEs). For example, various 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been synthesized and evaluated for their ability to inhibit phosphodiesterase 5 (PDE5). nih.gov One particular analog, [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride, exhibited highly potent inhibitory activity against PDE5 with an IC50 value of 0.56 nM. nih.gov This compound also demonstrated significant selectivity, being over 1700 times more selective for PDE5 compared to other PDE isozymes (PDE1-4). nih.gov The potent and selective inhibition of PDE5 by this phthalazine derivative underscores the importance of this chemical class in the development of targeted enzyme inhibitors. nih.gov

Antimicrobial Activity Investigations of this compound and its Analogs

While specific studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research into analogous phthalazine and N-benzyl amine structures has revealed significant antimicrobial potential. These investigations provide a foundational understanding of the structural features that may contribute to antibacterial and antifungal efficacy.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

The phthalazine nucleus is a recognized pharmacophore, and its derivatives have been the subject of numerous antimicrobial studies. Research has shown that substitutions on the phthalazine ring system can lead to potent antibacterial agents.

A study on 4-benzyl-2H-phthalazine derivatives, which are structurally related to this compound, demonstrated promising effects against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org In this research, various nucleophiles were reacted with 4-benzyl-1-chlorophthalazine to create a series of 1-substituted-4-benzylphthalazines. nih.gov Selected compounds from this series exhibited notable antimicrobial activity. nih.govsemanticscholar.org

Another study focused on novel phthalazine sulfonamide derivatives, which were synthesized and screened for their antibacterial activity against Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 5213). ias.ac.inmui.ac.ir This highlights the ongoing interest in phthalazine-based compounds as potential antibacterial agents. Similarly, the synthesis of other new heterocycles incorporating the phthalazine moiety has yielded compounds with evaluated antibacterial properties. nih.gov

Furthermore, research into the linkage of sulfa drugs to phthalazin-1(2H)-one scaffolds has been undertaken to enhance antibacterial activity. nih.gov This approach resulted in compounds with greater antibacterial efficacy than the parent sulfa drugs, with one derivative showing high activity against the Gram-positive bacteria Streptococcus pneumonia and Staphylococcus aureus, and another displaying excellent activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. nih.gov

The antimicrobial activity of N-phenylbenzamides has also been investigated, showing that these compounds can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Additionally, a series of benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were designed and tested, with several compounds showing potent inhibitory activity against S. aureus and E. coli. nih.govmdpi.com One 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of guanidine demonstrated particularly strong potency with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov

Interactive Table: Antimicrobial Activity of Selected Phthalazine and Benzyl Amine Analogs

Compound/Analog Type Test Organism Activity/Result Reference
4-Benzyl-2H-phthalazine derivatives Gram-positive and Gram-negative bacteria Promising antimicrobial effects nih.gov, semanticscholar.org
Phthalazine sulfonamide derivatives Escherichia coli (Gram-negative) Screened for antibacterial activity ias.ac.in, mui.ac.ir
Phthalazine sulfonamide derivatives Staphylococcus aureus (Gram-positive) Screened for antibacterial activity ias.ac.in, mui.ac.ir
Sulfa drug-phthalazin-1(2H)-one hybrids Streptococcus pneumonia (Gram-positive) High antibacterial activity (MIC = 0.39 μmol/mL for compound 10c) nih.gov
Sulfa drug-phthalazin-1(2H)-one hybrids Staphylococcus aureus (Gram-positive) High antibacterial activity (MIC = 0.39 μmol/mL for compound 10c) nih.gov
Sulfa drug-phthalazin-1(2H)-one hybrids Escherichia coli (Gram-negative) Excellent antibacterial activity (MIC = 0.39 μmol/mL for compound 10d) nih.gov
Benzyl guanidine derivative (9m) Staphylococcus aureus (Gram-positive) Potent inhibitory activity (MIC = 0.5 µg/mL) nih.gov

Antifungal Properties

The exploration of phthalazine derivatives has also extended to their potential as antifungal agents. A study focusing on polysubstituted phthalazinone derivatives revealed that certain compounds exhibit significant antifungal activity. nih.govresearchgate.net Notably, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, which shares the chlorobenzyl moiety with this compound, showed remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.govresearchgate.net The presence of the 4-chlorobenzyl substituent at the C-4 position was identified as a crucial feature for this activity. nih.gov

Further research into 4-benzyl-2H-phthalazine derivatives also indicated that some of these compounds possess promising antifungal effects. nih.govsemanticscholar.org The synthesis of novel phthalazine-aminophosphonate scaffold hybrids has also been reported, with the resulting compounds being screened for their in vitro antifungal activity, showing that a majority have moderate to good efficacy. ekb.eg

Investigations into other N-benzyl amine chemotypes have also demonstrated antifungal potential. For instance, benzyl α-L-rhamnopyranoside derivatives were found to be more effective against fungal organisms than pathogenic bacteria. nih.gov Similarly, N-phenylbenzamides have been shown to inhibit the growth of Candida albicans. mdpi.com

Interactive Table: Antifungal Activity of Selected Phthalazine Analogs

Compound/Analog Type Test Organism Activity/Result Reference
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one Dermatophytes Remarkable antifungal activity nih.gov, researchgate.net
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one Cryptococcus neoformans Remarkable antifungal activity nih.gov, researchgate.net
4-Benzyl-2H-phthalazine derivatives Fungi Promising antifungal effects nih.gov, semanticscholar.org
Phthalazine-aminophosphonate hybrids Fungi pathogens Moderate to good antimicrobial efficacy ekb.eg
Benzyl α-L-rhamnopyranoside derivatives Fungi More effective against fungi than bacteria nih.gov

Anti-inflammatory and Antioxidant Activity in Related N-Benzyl Amine Chemotypes

The N-benzyl amine structural motif is present in a variety of compounds that have demonstrated significant anti-inflammatory and antioxidant properties. These activities are often attributed to the ability of these molecules to modulate key inflammatory pathways and scavenge reactive oxygen species.

A notable example is N-benzyl-N-methyldecan-1-amine (BMDA), a compound derived from Allium sativum (garlic), and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA). frontiersin.orgnih.gov In vitro studies using THP-1 cells showed that pretreatment with BMDA or DMMA inhibited the production of the pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-1β upon stimulation with lipopolysaccharide (LPS). frontiersin.orgnih.gov Their mechanism of action involves the blockade of c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB inflammatory signaling pathways. frontiersin.orgnih.gov Furthermore, in animal models of colitis and rheumatoid arthritis, these compounds demonstrated anti-inflammatory and anti-oxidative effects. frontiersin.orgnih.gov

In a different study, a series of novel xanthone (B1684191) derivatives bearing halogenated benzylamine (B48309) substituents were synthesized and evaluated for their anti-inflammatory and antioxidant activities. nih.gov Several of these compounds exhibited good anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 cells, with effects stronger than the standard drug, diclofenac (B195802) sodium. nih.gov Specifically, a compound with two brominated benzyl groups attached to the butoxy amine substituent significantly suppressed the production of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov The study concluded that the halogenated benzylamine substituent plays a crucial role in the antioxidant and anti-inflammatory activities of these xanthones. nih.gov

Further research into novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also highlighted their antioxidant and anti-inflammatory potential. mdpi.com These compounds were tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory process. mdpi.com One of the derivatives, bearing a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor. mdpi.com

Interactive Table: Anti-inflammatory and Antioxidant Activity of N-Benzyl Amine Chemotypes

Compound/Chemotype Model/Assay Key Findings Reference
N-benzyl-N-methyldecan-1-amine (BMDA) LPS-stimulated THP-1 cells Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, and NF-κB signaling frontiersin.org, nih.gov
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) LPS-stimulated THP-1 cells Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, and NF-κB signaling frontiersin.org, nih.gov
Halogenated benzylamine-substituted xanthones LPS-induced RAW 264.7 cells Inhibited NO production; Suppressed TNF-α and IL-1β nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidations

Identification of Pharmacophoric Features within the N-benzyl-4-chlorophthalazin-1-amine Scaffold

The this compound scaffold is characterized by several key pharmacophoric features that are essential for its biological interactions. The core of this scaffold is the phthalazine (B143731) ring system, a bicyclic aromatic heterocycle containing two nitrogen atoms. This nitrogen-rich core is a common feature in many biologically active compounds and can participate in various non-covalent interactions with biological targets.

The primary pharmacophoric elements of the this compound scaffold include:

The Phthalazine Core: This bicyclic system, composed of two fused benzene (B151609) rings with nitrogen atoms, serves as a rigid scaffold. Its electron-deficient nature can facilitate charge transport, a property utilized in materials science applications like organic semiconductors.

The N-benzyl Group: Attached at the 1-position of the phthalazine ring, the benzyl (B1604629) group significantly increases the molecule's lipophilicity. This characteristic can enhance its ability to permeate cell membranes. The aromatic ring of the benzyl group can also engage in π-π stacking and hydrophobic interactions with molecular targets.

The Chlorine Atom: Situated at the 4-position, the chlorine atom introduces specific electronic effects that modulate the reactivity of the phthalazine core. vulcanchem.com As an electron-withdrawing group, it can influence the electron density distribution across the ring system, thereby affecting its binding affinity and reactivity.

The Amine Linker: The secondary amine connecting the benzyl group to the phthalazine ring is a critical hydrogen bond donor and acceptor, enabling crucial interactions within the binding pockets of target proteins.

Derivatives of this scaffold, such as N-benzyl-4-(4-methylphenyl)phthalazin-1-amine, introduce additional pharmacophoric features like the 4-methylphenyl group. ontosight.ai This moiety can further influence the compound's binding affinity and pharmacological profile through additional hydrophobic and steric interactions. ontosight.ai The strategic placement of substituents on the benzyl and phthalazine rings is a key strategy in medicinal chemistry to fine-tune the compound's interaction with specific biological targets.

Pharmacophore models for related heterocyclic compounds often highlight the importance of hydrophobic groups, aromatic rings, and hydrogen bond acceptors for potent biological activity. For instance, in the development of non-nucleosidase reverse transcriptase inhibitors, a validated pharmacophore model included three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. mdpi.com This underscores the significance of the benzyl and phthalazine moieties within the this compound scaffold.

Rational Design for Potency and Selectivity Optimization

The principles of rational drug design are actively applied to the this compound scaffold to enhance its potency and selectivity towards specific molecular targets. This process involves the systematic modification of the core structure and the analysis of the resulting changes in biological activity, a practice central to structure-activity relationship (SAR) studies.

Functionalization at the 4-position of the phthalazine ring is a key area for diversification in SAR studies. vulcanchem.com Replacing the chlorine atom with various other substituents allows for the exploration of how different electronic and steric properties at this position impact target engagement. For example, in the design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors, the introduction of different substituents on the phenyl ring led to significant variations in inhibitory potency. nih.gov Specifically, a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the pyrazole (B372694) moiety resulted in the most potent compound. nih.gov This highlights the sensitivity of the binding pocket to the electronic nature of the substituents.

The benzyl group at the 1-position also presents opportunities for optimization. Modifications to the phenyl ring of the benzyl group, such as the introduction of substituents, can alter the compound's lipophilicity and its ability to form specific interactions with the target protein. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, medicinal chemistry optimization of this part of the molecule led to compounds with nanomolar inhibitory potency.

Furthermore, the concept of regenerative cyclization offers a novel approach to the rational design of N-heterocyclic compounds. nih.gov This strategy, which involves the regeneration of functional groups during a cyclization reaction, allows for the synthesis of diverse classes of N-heterocyclic compounds and could be applied to generate novel analogs of this compound with improved properties. nih.gov

The table below summarizes the impact of structural modifications on the activity of related phthalazine and N-benzyl derivatives, providing insights into the rational design strategies that could be applied to this compound.

Compound/Derivative Class Structural Modification Impact on Activity Reference
Pyrazole-phthalazine hybridsIntroduction of a 4-methoxyphenyl (B3050149) groupSignificantly increased α-glucosidase inhibitory potency nih.gov
Pyrazole-phthalazine hybridsChange from bromine to nitro substituentDramatic decrease in IC50 values for α-glucosidase inhibition nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivativesMedicinal chemistry optimizationLed to nanomolar USP1/UAF1 inhibitory potency nih.gov

Mechanistic Studies of Biological Interactions

Understanding the mechanism by which this compound and its analogs exert their biological effects is paramount. This involves assessing their binding affinity to specific molecular targets and investigating the subsequent impact on biochemical pathways.

The biological activity of this compound is predicated on its ability to bind to specific molecular targets, such as enzymes or receptors. The structural features of the compound, including the phthalazine core, the benzyl group, and the chlorine atom, all contribute to its binding affinity.

For instance, in related N-benzyl-containing compounds, the benzyl group has been shown to be crucial for binding. The mechanism of action for N-benzyl-4-phenylbutan-1-amine involves its interaction with specific receptors or enzymes, modulating their activity. The presence of the benzyl group can influence how the molecule fits into the binding pocket of a target protein, potentially leading to inhibitory effects on enzyme function.

Molecular docking studies on related heterocyclic structures provide further insight into potential binding interactions. For example, in the case of a 1,3,4-oxadiazole (B1194373) derivative, docking studies suggested the formation of hydrogen bonds between the oxadiazole amine moiety and the backbone of amino acids in the ATP binding pocket of GSK-3β. mdpi.com Given the presence of the amine linker and the nitrogen-containing phthalazine core, it is plausible that this compound engages in similar hydrogen bonding interactions with its molecular targets.

The table below presents binding affinity data for related compounds, illustrating the types of molecular targets that this compound might interact with and the affinities observed.

Compound Molecular Target Binding Affinity (IC50/Ki) Reference
N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323)USP1/UAF1 deubiquitinaseNanomolar IC50 nih.gov
Pyrazole-phthalazine hybrid (8l)α-glucosidaseKi = 34.75 µM nih.gov

The binding of this compound to its molecular target(s) can trigger a cascade of events, leading to the modulation of specific biochemical pathways. The nature of these influenced pathways is dependent on the function of the target protein.

For example, if this compound were to inhibit a kinase, as is common for phthalazine derivatives, it would likely affect signaling pathways that are regulated by that kinase. vulcanchem.com Kinase inhibitors often disrupt phosphorylation cascades that are critical for cell growth, proliferation, and survival.

In the case of the related N-benzyl-2-phenylpyrimidin-4-amine derivatives that inhibit USP1/UAF1, a deubiquitinating enzyme complex, their activity has a direct impact on the DNA damage response pathway. nih.gov Inhibition of USP1/UAF1 leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), a key event in DNA damage tolerance, and subsequently to decreased cell survival in cancer cells. nih.gov This demonstrates a clear link between target engagement and the modulation of a critical cellular pathway.

Similarly, the inhibition of α-glucosidase by pyrazole-phthalazine hybrids directly impacts carbohydrate metabolism. nih.gov By blocking this enzyme, these compounds prevent the breakdown of complex carbohydrates into glucose, thereby lowering postprandial blood glucose levels.

While the specific biochemical pathways influenced by this compound are not yet fully elucidated in publicly available literature, the known activities of structurally related compounds provide a strong basis for future investigations. Research in this area would likely focus on pathways related to cell signaling, DNA repair, and metabolism, depending on the identified molecular targets.

Computational and Theoretical Studies of N Benzyl 4 Chlorophthalazin 1 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of N-benzyl-4-chlorophthalazin-1-amine and related structures.

Geometry Optimization and Electronic Structure Analysis

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also determined through these calculations. researchgate.netepstem.net The molecular electrostatic potential (MEP) map, for instance, can identify the regions most susceptible to electrophilic and nucleophilic attack. rdmodernresearch.com For similar heterocyclic systems, the nitrogen and chlorine atoms are often found to be the most negative potential regions. rdmodernresearch.com

Energy Landscape Profiling

Theoretical calculations can map the potential energy surface of a molecule, revealing the energies of different conformations and the barriers to their interconversion. ethz.ch This energy landscape profiling is crucial for understanding the molecule's flexibility and the relative stability of its various spatial arrangements. For related benzyl-containing heterocyclic compounds, computational studies have shown that different staggered and eclipsed conformations can exist with relatively small energy differences, suggesting a degree of rotational freedom of the benzyl (B1604629) group at ambient temperatures. ethz.ch

Conformational Analysis and Dynamics

The study of the different spatial arrangements of a molecule (conformations) and how they change over time is critical for understanding its interactions with biological targets. For derivatives of 5-benzylimidazolidin-4-one, a related heterocyclic structure, both experimental (X-ray crystallography) and theoretical methods have been used to analyze its conformational preferences. ethz.ch These studies have revealed that the benzyl group can adopt various orientations, with some conformations being more stable than others due to steric and electronic interactions within the molecule. ethz.ch For instance, in some crystal structures, the phenyl ring of the benzyl group is positioned above the heterocyclic ring. ethz.ch Computational modeling suggests that while certain conformations are energetically favored, the energy barriers for rotation around the benzylic C-C bond can be small, indicating that the group may rotate relatively freely in solution. ethz.ch

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of 1H and 13C NMR spectra. epstem.net These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. researchgate.netepstem.net For various N-benzyl derivatives and other heterocyclic compounds, a good correlation between calculated and experimental NMR data has been reported, validating the accuracy of the computational models. researchgate.netrsc.org

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein. For derivatives of phthalazine (B143731), molecular docking studies have been conducted to investigate their binding modes within the active sites of enzymes like PARP-1 and EGFR. researchgate.netresearchgate.net These simulations can predict binding energies and identify key interactions, such as hydrogen bonds and lipophilic contacts, between the ligand and the protein's amino acid residues. researchgate.net For example, docking of a phthalazine derivative into the EGFR protein revealed a binding energy of -18.4 kcal/mol and specific hydrogen bonds with Met 769 and Lys 721. researchgate.net

Pharmacophore Modeling for Rational Drug Design Initiatives

Pharmacophore modeling is a crucial aspect of rational drug design. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. By identifying the essential features of active molecules, new compounds with improved potency and selectivity can be designed. For phthalazine-based derivatives, pharmacophore models can be developed based on the structures of known active compounds. researchgate.net These models highlight the key substituents and their spatial arrangement that are crucial for biological activity, guiding the synthesis of new and more effective drug candidates. researchgate.net For instance, in the context of anti-breast cancer agents, the highlighted substituents on the pharmacophore are considered promising for further development. researchgate.net

Applications in Advanced Chemical Research and Materials Science

Utility as Chemical Probes for Biological Systems

While direct studies on N-benzyl-4-chlorophthalazin-1-amine as a chemical probe are not extensively documented, the broader class of aminophthalazine derivatives has shown significant potential in biological applications. These compounds have been investigated for a range of pharmacological activities, suggesting that this compound could be a valuable tool for studying specific biological pathways and targets. nih.govnih.gov

Phthalazine (B143731) derivatives are known to interact with various biological targets, including enzymes and receptors. For instance, certain aminophthalazines have been explored as inhibitors of phosphodiesterases and kinases, which are crucial in cellular signaling pathways. nih.gov The N-benzyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chloro-substituent can influence the electronic properties of the molecule, thereby modulating its interaction with biological macromolecules. ontosight.ai

Research on related aminophthalazine compounds has demonstrated their potential as anticancer and anti-inflammatory agents. longdom.orgnih.govrsc.org The cytotoxic effects of some aminophthalazinone derivatives against cancer cell lines highlight the potential of the phthalazine scaffold in developing new therapeutic leads. longdom.org Given these precedents, this compound could be employed as a probe to investigate the mechanisms of action of such compounds or to identify new biological targets.

Table 1: Examples of Biologically Active Phthalazine Derivatives

Derivative ClassBiological ActivityPotential Research Application
AminophthalazinonesAnticancer, Antihistaminic, Antidepressant longdom.orgProbing cell proliferation and signaling pathways. longdom.org
1-AminophthalazinesMCH Receptor 1 AntagonistsInvestigating neurological pathways related to appetite and metabolism.
Substituted PhthalazinesVEGFR-2 Inhibitors nih.govrsc.orgStudying angiogenesis and developing anti-tumor agents. nih.govrsc.org
1-ChlorophthalazineSubstrate for Aldehyde Oxidase and Xanthine Oxidase nih.govInvestigating metabolic pathways involving molybdenum hydroxylases. nih.gov

Potential Integration into Advanced Materials and Polymers

The incorporation of heterocyclic compounds into polymers and advanced materials is a growing field of research, aimed at developing materials with novel electronic, optical, or thermal properties. While specific examples of this compound in materials science are not prominent in the literature, its chemical structure suggests several possibilities for its integration into such systems.

The chlorine atom at the 4-position of the phthalazine ring is a key functional group that can serve as a handle for further chemical modifications. It can potentially undergo nucleophilic substitution reactions, allowing the phthalazine unit to be covalently attached to polymer backbones or other material surfaces. This could be a route to developing functional polymers with tailored properties. For example, chlorinated derivatives of phthalic anhydride (B1165640) are used in the synthesis of heat-resistant and solvent-resistant dyes and pigments. researchgate.net

Furthermore, the aromatic nature of the phthalazine core could impart thermal stability and specific photophysical properties to materials. The N-benzylamino group can also be a site for further reactions or can influence the intermolecular interactions within a material, such as through hydrogen bonding or π-π stacking.

Contribution to Fundamental Organic Synthesis Research

This compound serves as a valuable intermediate and building block in organic synthesis, allowing for the construction of more complex heterocyclic systems. smolecule.com Its utility stems from the reactivity of its distinct functional groups: the N-benzyl group, the amino group, and the chloro-substituent on the phthalazine core.

The synthesis of this compound itself likely involves the reaction of 1,4-dichlorophthalazine (B42487) with benzylamine (B48309). nih.gov This highlights the utility of chlorophthalazines as precursors for a variety of substituted phthalazine derivatives.

Once formed, this compound can undergo several transformations, making it a versatile synthetic intermediate:

N-Debenzylation: The benzyl (B1604629) group can be removed through various methods, such as catalytic hydrogenolysis, to yield the corresponding primary amine. sci-hub.senih.govorganic-chemistry.org This unmasks the amino group for further functionalization, such as acylation or alkylation, providing a pathway to a diverse range of 1-aminophthalazine derivatives. researchgate.net

Substitution of the Chlorine Atom: The chlorine at the 4-position can be displaced by various nucleophiles, enabling the introduction of different functional groups. This is a common strategy for building molecular complexity on the phthalazine scaffold. nih.gov

Reactions involving the Phthalazine Ring: The nitrogen atoms within the phthalazine ring can also participate in reactions, such as N-oxidation or coordination with metal centers.

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
N-Benzyl GroupN-Debenzylation sci-hub.senih.govorganic-chemistry.org4-Chloro-1-aminophthalazine
4-Chloro GroupNucleophilic Aromatic Substitution nih.gov4-Alkoxy-, 4-Aryloxy-, or 4-Amino- substituted phthalazines
1-Amino Group (after debenzylation)Acylation, AlkylationN-acylated or N-alkylated 1-aminophthalazines
Phthalazine NitrogensN-OxidationPhthalazine-N-oxides

The ability to selectively manipulate these functional groups makes this compound a useful platform for the synthesis of libraries of phthalazine derivatives for biological screening or for the development of new functional materials.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Research Progress

Research on N-benzyl-4-chlorophthalazin-1-amine is still in its nascent stages, with current knowledge largely centered on its synthesis and structural characterization. The primary synthetic route involves a two-step process. The initial step is the formation of a 4-chlorophthalazin-1-amine (B50617) core through the reaction of a phthalazine (B143731) derivative with a chlorinating agent like phosphorus oxychloride. This is followed by N-benzylation, a nucleophilic substitution reaction where the primary amine displaces a leaving group from benzyl (B1604629) bromide, likely proceeding via an SN1-like mechanism due to the stability of the benzylic carbocation. nsf.gov

The phthalazine core is a well-established pharmacophore, and various derivatives have been investigated for a range of therapeutic applications. For instance, azelastine (B1213491) is a known antihistamine, while other phthalazine derivatives have shown potential as cGMP-inhibited phosphodiesterase (PDE) inhibitors and aldose reductase inhibitors. nih.gov The N-benzyl group is a common protecting group for amines in organic synthesis due to its stability and relatively straightforward removal. ccspublishing.org.cn Its presence in this compound enhances the molecule's lipophilicity, which could potentially improve its permeability across biological membranes.

While specific biological studies on this compound are not extensively documented in publicly available literature, the synthesis of related 4-benzylphthalazin-1-ylamino derivatives has been reported. These related compounds have been screened for antimicrobial activities, with some showing promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This suggests that the broader structural class to which this compound belongs is biologically active.

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge of its synthesis, significant research gaps exist in the understanding of this compound. The most prominent of these is the lack of comprehensive biological evaluation.

Key unanswered questions include:

Pharmacological Profile: The specific biological targets of this compound remain unelucidated. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent has not been systematically investigated.

Structure-Activity Relationships (SAR): There is no available data on how modifications to the benzyl or phthalazine moieties of the molecule would affect its biological activity.

Mechanism of Action: Without a defined biological activity, the mechanism by which this compound might exert a therapeutic effect is unknown.

Physicochemical Properties: Detailed experimental data on properties such as solubility, stability, and metabolic profile are not readily available. This information is crucial for any potential development as a therapeutic agent.

Crystallographic Data: While the synthesis has been described, detailed crystallographic analysis to understand its solid-state conformation and intermolecular interactions is not published.

The primary challenge for advancing research on this compound is its current status as a relatively obscure chemical entity, primarily available from chemical suppliers for research purposes without extensive published applications.

Promising Avenues for Future Investigation of this compound

The existing body of knowledge on related phthalazine compounds provides a logical framework for future investigations into this compound. The following avenues represent promising areas for future research:

Broad Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is a critical first step. This should include assays for:

Antimicrobial Activity: Building on the findings for related compounds, its efficacy against a panel of pathogenic bacteria and fungi should be determined. nih.gov

Anticancer Activity: Many nitrogen-containing heterocyclic compounds exhibit anticancer properties. Screening against various cancer cell lines could reveal potential cytostatic or cytotoxic effects.

Enzyme Inhibition: Given that related phthalazines inhibit enzymes like phosphodiesterases and aldose reductase, this compound should be tested against these and other relevant enzyme families. nih.gov

In Silico and In Vitro Studies: Computational docking studies could predict potential biological targets and guide experimental work. Subsequent in vitro assays would then be necessary to validate these predictions and elucidate the mechanism of action.

Analogue Synthesis and SAR Studies: The synthesis of a library of analogues with modifications to the benzyl ring (e.g., introduction of electron-withdrawing or -donating groups) and the phthalazine core could establish clear structure-activity relationships. This would be instrumental in optimizing the compound for a specific biological activity.

Advanced Structural Analysis: Detailed spectroscopic (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies would provide a definitive understanding of the compound's structure and stereochemistry, which is essential for understanding its interaction with biological macromolecules.

The systematic exploration of these research avenues holds the potential to unlock the therapeutic value of this compound and contribute to the development of new and effective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.